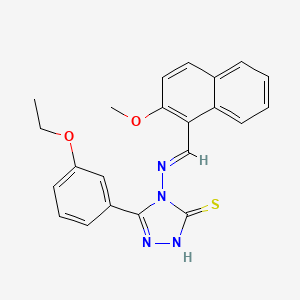

3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Description

3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a 1,2,4-triazole-3-thione derivative characterized by a triazole core substituted with a 3-ethoxyphenyl group at position 3 and a Schiff base moiety derived from 2-methoxynaphthaldehyde at position 2. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

613249-90-4 |

|---|---|

Molecular Formula |

C22H20N4O2S |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C22H20N4O2S/c1-3-28-17-9-6-8-16(13-17)21-24-25-22(29)26(21)23-14-19-18-10-5-4-7-15(18)11-12-20(19)27-2/h4-14H,3H2,1-2H3,(H,25,29)/b23-14+ |

InChI Key |

HKCMFQDFVXRMNV-OEAKJJBVSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)OC |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)OC |

Origin of Product |

United States |

Biological Activity

The compound 3-(3-Ethoxyphenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a triazole ring substituted with an ethoxyphenyl group and a methyleneamino group linked to a methoxynaphthalene moiety. This unique composition contributes to its potential biological activities.

Biological Activity Overview

-

Anticancer Properties :

- Compounds in the triazole family have been reported to exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells. The effective concentration (EC50) values for these compounds typically range from 2 to 17 µM, indicating moderate cytotoxicity .

-

Mechanism of Action :

- The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For example, some studies suggest that these compounds can interfere with DNA synthesis or induce apoptosis in cancer cells .

- Comparative Activity :

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 5.0 | Apoptosis induction |

| Compound B | HCT116 | 3.5 | DNA synthesis inhibition |

| Compound C | PC-3 | 6.0 | Enzyme inhibition |

Note: EC50 values represent the concentration required to inhibit cell growth by 50%.

Synthesis Pathway

The synthesis of the compound typically involves multiple steps:

- Formation of Triazole Core : The initial step may involve the reaction of appropriate hydrazones with isothiocyanates to form the triazole ring.

- Substitution Reactions : Subsequent reactions introduce the ethoxyphenyl and methoxynaphthalene groups through electrophilic aromatic substitution or coupling reactions.

- Final Purification : The compound is purified using chromatographic techniques to ensure high purity for biological testing.

Interaction Studies

Understanding how this compound interacts within biological systems is crucial for elucidating its therapeutic potential. Interaction studies may include:

- Molecular Docking : To predict binding affinities with target proteins.

- In vitro assays : To evaluate cytotoxicity against various cancer cell lines.

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features and substituents of analogous 1,2,4-triazole-3-thiones:

Key Observations :

- Ethoxy vs. methoxy groups : Ethoxy in the target compound may increase metabolic stability compared to methoxy derivatives .

Key Observations :

- Naphthyl-containing analogs (e.g., ) show stronger anticancer and antimicrobial activity than phenyl-substituted derivatives, likely due to improved hydrophobic interactions.

- The target compound’s 2-methoxy group on naphthalene may enhance solubility compared to unsubstituted naphthyl groups, balancing lipophilicity and bioavailability .

Physicochemical Properties

Key Observations :

- The 2-methoxynaphthyl group increases molecular weight and logP, suggesting higher membrane permeability but lower solubility.

- Pyrrole-containing analogs () exhibit better solubility due to heterocyclic polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.